Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine
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Overview
Description
Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features a nonyl group attached to the nitrogen atom of the indole ring, making it a unique structure with potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Nonyl Group: The nonyl group can be introduced through a nucleophilic substitution reaction, where a nonyl halide reacts with the indole nitrogen in the presence of a base.
Methylation: The final step involves the methylation of the indole nitrogen using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nonyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indole-2-methylamine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indol-4-ylamine: Similar structure but lacks the nonyl group.
N-(1H-indol-2-ylmethylidene)-4-methoxyaniline: Contains a methoxy group instead of a nonyl group.
Uniqueness
Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine is unique due to the presence of the nonyl group, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C19H30N2 |
---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
N-methyl-1-(1-nonylindol-4-yl)methanamine |
InChI |
InChI=1S/C19H30N2/c1-3-4-5-6-7-8-9-14-21-15-13-18-17(16-20-2)11-10-12-19(18)21/h10-13,15,20H,3-9,14,16H2,1-2H3 |
InChI Key |
HMTOFXHORSXIKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C=CC2=C(C=CC=C21)CNC |
Origin of Product |
United States |
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